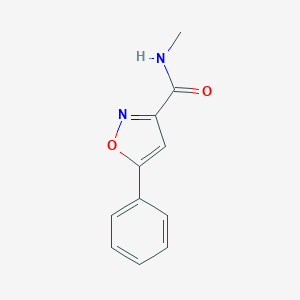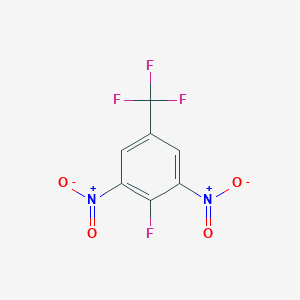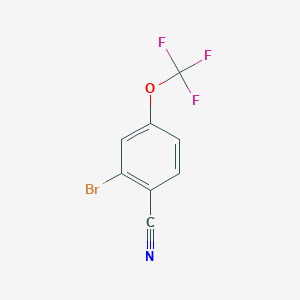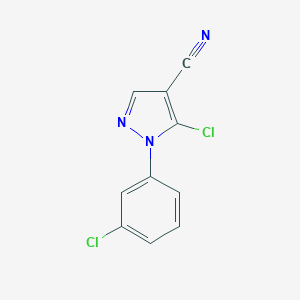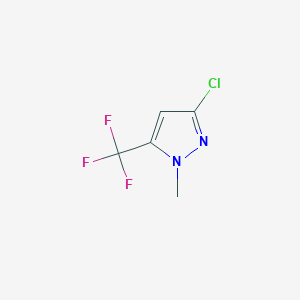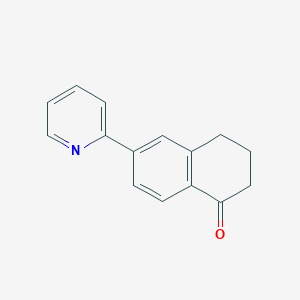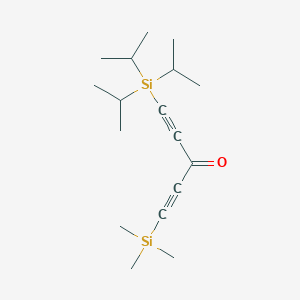
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one is a compound that features both triisopropylsilyl and trimethylsilyl groups. These silyl groups are often used in organic synthesis for protecting functional groups and facilitating various chemical reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one typically involves the use of silylating agents and alkynes. One common method includes the reaction of a suitable alkyne with triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process .
Análisis De Reacciones Químicas
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, ketones, and various substituted alkynes.
Aplicaciones Científicas De Investigación
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism by which 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one exerts its effects involves the interaction of its silyl groups with various molecular targets. The triisopropylsilyl and trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-carbon bonds, and protect sensitive functional groups during chemical reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one can be compared with other silyl-protected alkynes, such as:
1-(trimethylsilyl)-1-propyne: This compound is simpler and less sterically hindered, making it more reactive in certain chemical reactions.
1-(triethylsilyl)-1-propyne: Similar to the trimethylsilyl derivative but with slightly different reactivity due to the larger ethyl groups.
1-(tert-butyldimethylsilyl)-1-propyne: This compound offers greater steric protection and stability, making it useful in specific synthetic applications.
The uniqueness of this compound lies in its combination of triisopropylsilyl and trimethylsilyl groups, providing a balance of steric protection and reactivity that is valuable in various synthetic processes.
Propiedades
IUPAC Name |
1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30OSi2/c1-14(2)20(15(3)4,16(5)6)13-11-17(18)10-12-19(7,8)9/h14-16H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHLUMUKFBKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=O)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
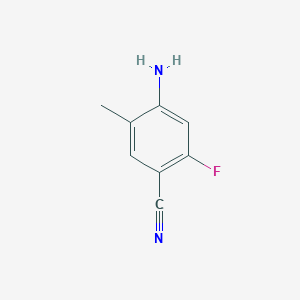
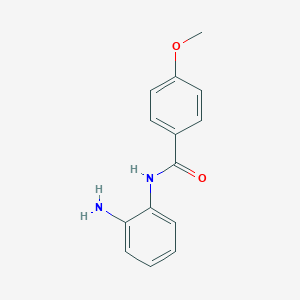
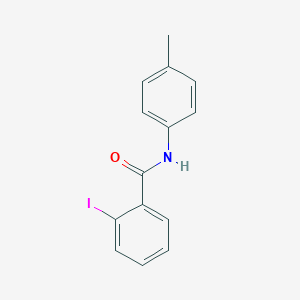
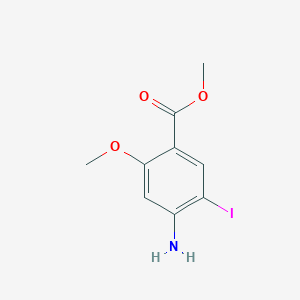
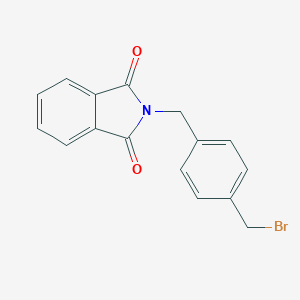
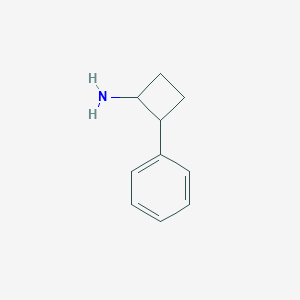
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
